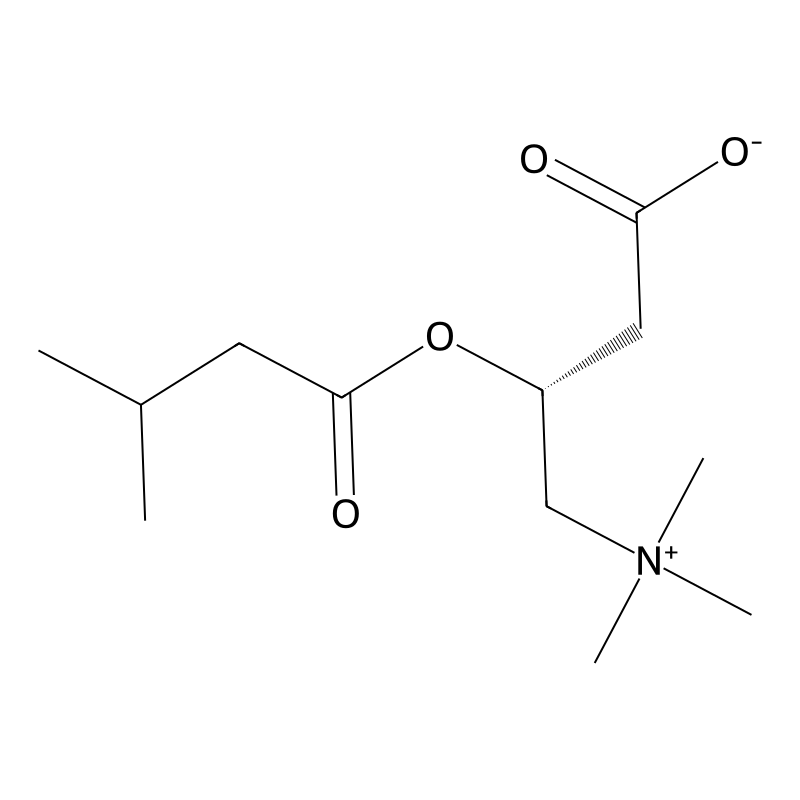

Isovalerylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Isovalerylcarnitine is a short-chain acylcarnitine ester, recognized primarily as a critical biomarker for Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. It is formed from the conjugation of L-carnitine with isovaleryl-CoA, an intermediate in the catabolic pathway of the branched-chain amino acid L-leucine. Its principal procurement driver is its use as a specific, quantifiable standard in clinical diagnostics, particularly in newborn screening programs that employ tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots. The concentration of this specific acylcarnitine, relative to others, is essential for the differential diagnosis of certain organic acidemias.

Research Fit

References

- [1] Millington, D. S., et al. "Differentiation of Isomeric Acylcarnitines Using Tandem Mass Spectrometry." Analytical Chemistry, vol. 58, no. 13, 1986, pp. 2787-91.

- [2] Vockley, J., & Ensenauer, R. "Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity." American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103. 2006.

- [3] Ferdinandusse, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." Molecular genetics and metabolism, vol. 101, no. 1, 2010, pp. 25-31.

- [4] Stepien, K. M., et al. "L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine." International journal of molecular sciences, vol. 22, no. 2, 2021, p. 763.

- [5] Ensenauer, R., et al. "Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity in a Chinese Population." Molecular genetics and metabolism reports, vol. 12, 2017, pp. 70-74.

- [6] Watson, D. G. "Carnitine and Acylcarnitines." Practical Guide to Metabolomics, 2020, pp. 185-92.

- [7] Miller, M. J., et al. "Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG)." Genetics in medicine, vol. 23, no. 2, 2021, pp. 249-58.

- [9] Roe, C. R., & Tanaka, K. "Isovaleric acidemia." The metabolic and molecular bases of inherited disease, 2001, pp. 2275-90.

- [10] Ferdinandusse, S., et al. "L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine." International Journal of Molecular Sciences, vol. 22, no. 2, 2021, p. 763.

- [11] "Isovaleric Acidemia (IVA)." Baby Detect.

- [12] Ensenauer, R., et al. "Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity in a Chinese Population." Molecular Genetics and Metabolism Reports, vol. 12, 2017, pp. 70-74.

Substituting Isovalerylcarnitine with other short-chain acylcarnitines or its parent compound, L-carnitine, is unviable for its core analytical and research applications. Standard newborn screening by tandem mass spectrometry (MS/MS) identifies analytes by mass-to-charge ratio; Isovalerylcarnitine (C5) is isobaric with isomers like 2-methylbutyrylcarnitine and pivaloylcarnitine. Therefore, a pure Isovalerylcarnitine standard is essential for developing second-tier liquid chromatography (LC)-MS/MS methods that can chromatographically separate these isomers, a critical step for confirming a diagnosis of Isovaleric Acidemia and avoiding false positives. Using a different acylcarnitine, such as propionylcarnitine (C3) or acetylcarnitine (C2), would be analytically invalid as they have different masses and are biomarkers for entirely different metabolic pathways.

Substitution Risk

References

- [1] Ferdinandusse, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." Molecular genetics and metabolism, vol. 101, no. 1, 2010, pp. 25-31.

- [2] Vockley, J., & Ensenauer, R. "Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity." American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103. 2006.

- [3] Ferdinandusse, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." Molecular genetics and metabolism, vol. 101, no. 1, 2010, pp. 25-31.

- [4] Ensenauer, R., et al. "Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity in a Chinese Population." Molecular genetics and metabolism reports, vol. 12, 2017, pp. 70-74.

- [5] Ferdinandusse, S., et al. "L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine." International Journal of Molecular Sciences, vol. 22, no. 2, 2021, p. 763.

- [6] Encinar, J. A., et al. "Classic Isovaleric Acidemia." GeneReviews®, University of Washington, Seattle, 14 Mar. 2024.

- [7] Vockley, J., & Ensenauer, R. "Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity." American journal of medical genetics. Part C, Seminars in medical genetics, vol. 142C, no. 2, 2006, pp. 95-103.

Essential for Chromatographic Differentiation from Isobaric Interferences in Diagnostic Screening

Standard flow-injection MS/MS methods used in newborn screening cannot distinguish Isovalerylcarnitine from its isomers, including 2-methylbutyrylcarnitine (a marker for 2-methylbutyryl-CoA dehydrogenase deficiency) and pivaloylcarnitine (an artifact from certain antibiotics). A dedicated UPLC-MS/MS method was developed specifically to resolve these C5-acylcarnitine isomers. Using a C18 BEH column, this method achieves baseline separation, allowing for accurate quantification of Isovalerylcarnitine independent of its isobars. The development and validation of such second-tier confirmatory tests are impossible without a pure Isovalerylcarnitine standard to establish retention times and calibration curves.

| Evidence Dimension | Analyte Resolution |

| Target Compound Data | Chromatographically resolved as a distinct peak using a specific UPLC-MS/MS method. |

| Comparator Or Baseline | Standard flow-injection MS/MS analysis, which detects a single combined signal for all C5-isomers (isovalerylcarnitine, 2-methylbutyrylcarnitine, pivaloylcarnitine). |

| Quantified Difference | Qualitative (Baseline separation vs. no separation) |

| Conditions | UPLC with a C18 BEH, 1x100mm, 1.7µm column and a methanol/water gradient, detected by a triple quadrupole mass spectrometer. |

This analytical non-interchangeability is the primary reason for procuring pure Isovalerylcarnitine, as it is required to develop and run accurate, validated diagnostic tests that avoid false positives.

Specific Biomarker for Leucine Loading in Metabolic Pathway Studies

In a patient with Isovaleric Acidemia (IVA), a leucine challenge is used to stress the leucine catabolic pathway and assess metabolic response. During a leucine challenge (2 gm) under a combined glycine and L-carnitine therapeutic regimen, urinary excretion of isovalerylcarnitine specifically increased 4-fold. In contrast, the excretion of isovalerylglycine, another conjugate, increased 3.5-fold under the same conditions. This demonstrates that isovalerylcarnitine is a direct and highly responsive marker of flux through the isovaleryl-CoA pathway. This specific response would not be observed with other acylcarnitines like propionylcarnitine or acetylcarnitine, which are linked to different amino acid or fatty acid metabolic pathways.

| Evidence Dimension | Fold-Increase in Urinary Excretion Post-Leucine Load |

| Target Compound Data | 4.0x increase for Isovalerylcarnitine |

| Comparator Or Baseline | 3.5x increase for Isovalerylglycine (another pathway conjugate) |

| Quantified Difference | Isovalerylcarnitine shows a 14% greater fold-increase in excretion compared to isovalerylglycine, highlighting its sensitivity as a biomarker. |

| Conditions | 8-year-old patient with IVA receiving combined glycine and L-carnitine therapy, following a 2 gm leucine challenge. |

For researchers studying leucine metabolism or the efficacy of IVA treatments, the specific and robust response of isovalerylcarnitine to leucine loading makes it an indispensable tool for monitoring metabolic flux, a role no other acylcarnitine can fulfill.

High-Purity Standard for Reproducible Quantification in Validated Assays

Validated clinical UPLC-MS/MS methods for quantifying C5-acylcarnitine isomers report high precision and accuracy, which is dependent on the quality of the reference standards used for calibration. For Isovalerylcarnitine, reported intra-day precision in plasma and dried blood spots ranged from 1.3% to 15% with accuracy between 87% and 119%. Inter-day precision was within 24% for concentrations above the normal range. Achieving this level of analytical performance and ensuring inter-laboratory reproducibility requires a well-characterized, high-purity standard of Isovalerylcarnitine. Using a crude mixture, a different salt form with unknown water content, or an unverified analogue would introduce unacceptable variance into the assay.

| Evidence Dimension | Analytical Method Precision (%RSD) |

| Target Compound Data | Intra-day precision: 1.3% to 15%. Inter-day precision: <24%. |

| Comparator Or Baseline | Implicit baseline of an unvalidated or imprecise assay. |

| Quantified Difference | Not applicable (establishes a benchmark for assay performance). |

| Conditions | Quantification of Isovalerylcarnitine in plasma and dried blood spots using a validated UPLC-MS/MS method with deuterium-labeled internal standards. |

Procuring a high-purity, well-documented form of Isovalerylcarnitine is a prerequisite for establishing a robust, reproducible, and transferable clinical or research assay that meets regulatory and quality standards.

Second-Tier Confirmatory Testing in Newborn Screening Programs

The primary application is the use of Isovalerylcarnitine as a certified reference material for developing and validating second-tier LC-MS/MS tests. These tests are essential to confirm or rule out Isovaleric Acidemia after an initial elevated C5-carnitine result from standard screening, by differentiating it from isobaric compounds like pivaloylcarnitine.

Internal Standard for Clinical Metabolomics Research

Researchers investigating the pathophysiology of Isovaleric Acidemia or the efficacy of treatments rely on isotopically labeled or pure Isovalerylcarnitine standards. These are used to accurately quantify endogenous levels of the metabolite in patient samples (blood, urine) in response to dietary interventions or therapeutic agents, such as leucine challenges.

Quality Control Material for Clinical Diagnostic Laboratories

Clinical laboratories performing routine acylcarnitine profiling require Isovalerylcarnitine as a quality control (QC) material. It is used to prepare control samples at clinically relevant concentrations to monitor the accuracy and precision of analytical instrumentation and ensure the reliability of patient test results.

Application Fit Matrix

References

- [1] Ferdinandusse, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." Molecular genetics and metabolism, vol. 101, no. 1, 2010, pp. 25-31.

- [2] Encinar, J. A., et al. "Classic Isovaleric Acidemia." GeneReviews®, University of Washington, Seattle, 14 Mar. 2024.

- [3] Berry, G. T., et al. "Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy." The Journal of pediatrics, vol. 132, no. 4, 1998, pp. 79-84.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types